N-(3-methylpyridin-2-yl)pyridine-3-carboxamide
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Overview
Description
N-(3-methylpyridin-2-yl)pyridine-3-carboxamide: is a compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-2-yl)pyridine-3-carboxamide typically involves the reaction of 3-methylpyridine-2-amine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine carboxamides .
Scientific Research Applications
N-(3-methylpyridin-2-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(3-methylpyridin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- 2-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- N-(2-Cyanophenyl)pyridine-2-carboxamide
- 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- N-Cyclopropylpiperidine-3-carboxamide
Comparison: N-(3-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the presence of the methyl group at the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-7-14-11(9)15-12(16)10-5-3-6-13-8-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
TXNHMEGVRORPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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